Odorranain-F-RA1 antimicrobial peptide

Antimicrobial Peptide Sequence-Structure-Activity Relationship Cationic Peptide

Odorranain-F-RA1 is a 30-amino acid cationic antimicrobial peptide (AMP) derived from the skin secretions of the frog Odorrana andersonii (Rana andersonii), belonging to the Brevinin/esculentin/gaegurin/rugosin superfamily. Its mature peptide sequence is RGFMDTAKNVAKNMAVTLLDNLKCKITKAC, featuring a predicted disulfide bridge between Cys24 and Cys30.

Molecular Formula
Molecular Weight
Cat. No. B1578454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOdorranain-F-RA1 antimicrobial peptide
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Odorranain-F-RA1 Antimicrobial Peptide: Sequence, Source, and Predicted Activity for Research Procurement


Odorranain-F-RA1 is a 30-amino acid cationic antimicrobial peptide (AMP) derived from the skin secretions of the frog Odorrana andersonii (Rana andersonii), belonging to the Brevinin/esculentin/gaegurin/rugosin superfamily [1]. Its mature peptide sequence is RGFMDTAKNVAKNMAVTLLDNLKCKITKAC, featuring a predicted disulfide bridge between Cys24 and Cys30 . The peptide is classified as a member of the Odorranain-F subfamily, which is characterized by broad-spectrum antimicrobial potential [2]. It is commercially available as a synthetic peptide (≥95% purity) with a molecular weight of 3296.98 Da for in vitro research applications [3].

Odorranain-F-RA1: Why In-Class Amphibian Antimicrobial Peptides Are Not Interchangeable


Despite belonging to the Odorranain-F family, peptides like Odorranain-F1, Odorranain-F-OA1, and Odorranain-F-RA1 exhibit sequence variations that can significantly alter their antimicrobial spectrum and potency [1]. For instance, Odorranain-F1 (from O. grahami) and Odorranain-F-RA1 (from O. andersonii) differ in their N-terminal sequence, with F-RA1 possessing an additional Arg residue, which may enhance its membrane interaction due to increased cationicity [2]. Furthermore, the presence of a predicted C-terminal disulfide bond in F-RA1 distinguishes it from many linear analogs, potentially impacting structural stability and activity under physiological conditions . These molecular differences preclude simple substitution without empirical validation. The quantitative evidence below, derived from comparative sequence and predicted structural analyses, underscores the necessity for compound-specific procurement for precise research outcomes.

Odorranain-F-RA1: Quantitative Differentiation Evidence for Research and Procurement Decisions


N-Terminal Sequence Variation: Odorranain-F-RA1 vs. Odorranain-F1

Odorranain-F-RA1 differs from its close analog Odorranain-F1 by an additional Arg residue at the N-terminus. This single amino acid change increases the net positive charge, which is a critical determinant of antimicrobial potency and selectivity against negatively charged bacterial membranes [1]. While no direct MIC data for F-RA1 is currently published, the sequence divergence from the experimentally validated F-1 (which shows MICs of 2.1 µg/mL against S. aureus and 4.2 µg/mL against E. coli) [2] highlights the potential for altered activity spectra and warrants compound-specific investigation.

Antimicrobial Peptide Sequence-Structure-Activity Relationship Cationic Peptide

Predicted Structural Feature: Disulfide Bond in Odorranain-F-RA1 vs. Linear Odorranain-F1

Odorranain-F-RA1 is predicted to contain an intramolecular disulfide bridge between Cys24 and Cys30, a feature that is absent in the linear analog Odorranain-F1 [1]. This structural constraint can enhance peptide stability against proteolytic degradation and influence its membrane-disrupting mechanism. While no direct experimental stability data is available, the presence of a disulfide bond is a key differentiator that can affect both in vitro and in vivo performance, making it a critical factor for selection in applications requiring prolonged activity or challenging assay conditions [2].

Peptide Stability Disulfide Bond Structural Biology

Commercially Defined Purity: Odorranain-F-RA1 vs. Generic Peptide Sourcing

Commercially available Odorranain-F-RA1 is specified at ≥95% purity (HPLC), ensuring batch-to-batch consistency for reproducible research . This contrasts with non-certified or custom-synthesized alternatives where purity can vary significantly, potentially introducing confounding variables in antimicrobial assays. The defined purity level is a critical procurement parameter, particularly for studies requiring precise dose-response relationships or when comparing activity across different peptide variants.

Peptide Synthesis Quality Control Research Reagent

Odorranain-F-RA1: Optimal Research Application Scenarios Based on Quantified Differentiation


Structure-Activity Relationship (SAR) Studies of Odorranain-F Family Peptides

Given the unique N-terminal Arg and predicted disulfide bond of Odorranain-F-RA1 compared to F1 and F-OA1 [1], this peptide is an essential tool for dissecting the role of cationicity and conformational constraint on antimicrobial potency and selectivity. Its inclusion in SAR panels is justified by the need to map how subtle sequence variations translate into altered MIC values and hemolytic profiles.

Comparative Antimicrobial Activity Screening Against ESKAPE Pathogens

With its high commercial purity (≥95%) , Odorranain-F-RA1 is suitable for standardized MIC assays against clinically relevant Gram-positive and Gram-negative strains, including S. aureus and E. coli. Its distinct sequence warrants direct comparison with other amphibian AMPs to identify lead candidates with improved therapeutic indices.

Peptide Stability and Proteolytic Resistance Assays

The predicted disulfide bond in Odorranain-F-RA1 positions it as a valuable comparator in stability studies. Researchers can use this peptide to investigate the impact of cyclization on resistance to serum proteases or other biological fluids, providing insights for the development of longer-lasting antimicrobial agents.

Membrane Interaction and Biophysical Studies

The increased net positive charge of F-RA1, stemming from its N-terminal Arg [1], makes it a candidate for biophysical investigations into peptide-lipid interactions. Experiments using model membranes (e.g., liposome leakage assays) can quantify the effect of charge on membrane permeabilization, offering mechanistic data that informs the design of more effective AMPs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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